molecular formula C7H12N2 B1604112 3-Isobutyl-1H-pyrazole CAS No. 98816-40-1

3-Isobutyl-1H-pyrazole

Cat. No. B1604112
CAS RN: 98816-40-1
M. Wt: 124.18 g/mol
InChI Key: KLQAJWMVWOATSI-UHFFFAOYSA-N
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Description

3-Isobutyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as IBP and is a pyrazole derivative that has been synthesized using various methods. In

Scientific Research Applications

Organic Synthesis

Pyrazole derivatives, including 3-Isobutyl-1H-pyrazole, are highly valued in organic synthesis . They serve as both directing and transforming groups in various reactions . The diverse structural variants of pyrazoles, achieved through post-functionalization reactions or starting from appropriate precursors, give them diverse and valuable synthetical properties .

Medicinal Chemistry

Pyrazoles hold a privileged status in medicinal chemistry . They have been found to exhibit a wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

The unique structure of pyrazoles makes them a core element in drug discovery . Their diverse biological activities have garnered substantial interest from researchers, leading to the development of numerous therapeutic agents .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their versatile frameworks . They are present in various small molecules that exhibit a diverse array of agricultural activities .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . Their ability to act as ligands, forming complexes with various metals, makes them useful in this field .

Organometallic Chemistry

In organometallic chemistry, pyrazoles serve as a fundamental element . They are used to form organometallic compounds, which have applications in various areas, including catalysis and materials science .

Material Science

Pyrazole-containing compounds have proven applicability and versatility in material science . They are used in the preparation of relevant chemicals used in this field .

Industrial Applications

Pyrazoles, including 3-Isobutyl-1H-pyrazole, have high synthetical versatility that allows the obtention of industrially crucial chemicals . They are used in various sectors of the chemical industry .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cannabinoid hcb1 and hcb2 receptor activities

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces . The exact nature of these interactions would depend on the specific target and the chemical structure of the 3-Isobutyl-1H-pyrazole.

Biochemical Pathways

For instance, some pyrazole derivatives have been shown to inhibit p38 kinase, a protein involved in cellular responses to stress and inflammation . Other pyrazole derivatives have demonstrated antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria .

Result of Action

Given the diverse biological activities of pyrazole derivatives, it’s plausible that 3-isobutyl-1h-pyrazole could induce a variety of cellular responses, depending on its specific targets .

Action Environment

The action, efficacy, and stability of 3-Isobutyl-1H-pyrazole could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could impact the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other competing molecules.

properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)5-7-3-4-8-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQAJWMVWOATSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626208
Record name 5-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyl-1H-pyrazole

CAS RN

98816-40-1
Record name 5-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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